molecular formula C23H20F2N4O4 B10797969 Ethyl 3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropanoate

Ethyl 3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropanoate

Cat. No.: B10797969
M. Wt: 454.4 g/mol
InChI Key: QJIQBIRQSSHLPV-UHFFFAOYSA-N
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Description

OSM-S-345: is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in the field of medicinal chemistry, particularly in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-345 typically involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods: Industrial production of OSM-S-345 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve automated sample preparation systems such as the ACQUITY UPLC OSM, which integrates with LC-MS/MS systems for efficient and high-throughput synthesis .

Chemical Reactions Analysis

Types of Reactions: OSM-S-345 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where halogens or other leaving groups are present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: OSM-S-345 is used in the synthesis of various analogs for structure-activity relationship studies. These studies help in understanding the compound’s interaction with biological targets and optimizing its efficacy.

Biology: In biological research, OSM-S-345 is used to study its effects on Plasmodium falciparum, the parasite responsible for malaria. It has shown potent activity against parasite cultures with low mammalian cell toxicity .

Medicine: The primary medical application of OSM-S-345 is in the development of new antimalarial drugs. Its unique mechanism of action makes it a promising candidate for overcoming resistance to current therapies.

Industry: In the pharmaceutical industry, OSM-S-345 is used as a lead compound for developing new drugs. Its synthesis and optimization are crucial steps in the drug development pipeline.

Mechanism of Action

OSM-S-345 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound acts as a pro-inhibitor, with enzyme-mediated production of an Asn-OSM-S-345 adduct being crucial for its activity .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound from the same series.

Uniqueness: OSM-S-345 is unique due to its specific inhibition of PfAsnRS and its low propensity for resistance development. Unlike other compounds, it forms a covalent adduct with the target enzyme, enhancing its efficacy and selectivity .

Conclusion

OSM-S-345 is a promising compound in the fight against malaria, with significant potential for further development. Its unique mechanism of action, coupled with its synthetic accessibility, makes it a valuable asset in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C23H20F2N4O4

Molecular Weight

454.4 g/mol

IUPAC Name

ethyl 3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-phenylpropanoate

InChI

InChI=1S/C23H20F2N4O4/c1-2-31-22(30)18(15-6-4-3-5-7-15)14-32-20-13-26-12-19-27-28-21(29(19)20)16-8-10-17(11-9-16)33-23(24)25/h3-13,18,23H,2,14H2,1H3

InChI Key

QJIQBIRQSSHLPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(COC1=CN=CC2=NN=C(N12)C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4

Origin of Product

United States

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